1-Bromo-2-(cyclohexanesulfonyl)benzene
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Overview
Description
1-Bromo-2-(cyclohexanesulfonyl)benzene is an organic compound with the molecular formula C12H15BrO2S It is a derivative of benzene, where a bromine atom and a cyclohexanesulfonyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclohexanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The cyclohexanesulfonyl group can be introduced through sulfonylation reactions using cyclohexanesulfonyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclohexanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Major Products:
Substitution: 1-Methoxy-2-(cyclohexanesulfonyl)benzene.
Reduction: 1-Bromo-2-(cyclohexylsulfanyl)benzene.
Oxidation: this compound sulfone.
Scientific Research Applications
1-Bromo-2-(cyclohexanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclohexanesulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom substituted on the benzene ring.
1-Bromo-2-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a cyclohexanesulfonyl group.
Uniqueness: 1-Bromo-2-(cyclohexanesulfonyl)benzene is unique due to the presence of the bulky cyclohexanesulfonyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Properties
IUPAC Name |
1-bromo-2-cyclohexylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSGDIBOLMNHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742765 |
Source
|
Record name | 1-Bromo-2-(cyclohexanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-43-6 |
Source
|
Record name | Benzene, 1-bromo-2-(cyclohexylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(cyclohexanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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